molecular formula C19H21N B14136818 2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole] CAS No. 97961-95-0

2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]

Cat. No.: B14136818
CAS No.: 97961-95-0
M. Wt: 263.4 g/mol
InChI Key: HOJHWVXYCZXHLH-UHFFFAOYSA-N
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Description

2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structure where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound is part of a broader class of spiroindoles, which are known for their significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] typically involves the reaction of cyclohexanone with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate then undergoes a Fischer indole synthesis to yield the spirocyclic indole . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Phenyl-1’,2’-dihydrospiro[cyclohexane-1,3’-indole] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced stability and specific biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

97961-95-0

Molecular Formula

C19H21N

Molecular Weight

263.4 g/mol

IUPAC Name

2-phenylspiro[1,2-dihydroindole-3,1'-cyclohexane]

InChI

InChI=1S/C19H21N/c1-3-9-15(10-4-1)18-19(13-7-2-8-14-19)16-11-5-6-12-17(16)20-18/h1,3-6,9-12,18,20H,2,7-8,13-14H2

InChI Key

HOJHWVXYCZXHLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(NC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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